molecular formula C35H34O7 B016268 Calyxin H CAS No. 202596-22-3

Calyxin H

Cat. No.: B016268
CAS No.: 202596-22-3
M. Wt: 566.6 g/mol
InChI Key: VIHJUBYCOAJPQW-ZMWVNLCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calyxin H is an organosilicon compound which is used as a synthetic reagent in a variety of biochemistry and biotechnology applications. It is a colorless, odorless, and water-soluble compound. This compound is a member of the family of calyxin compounds, which are a class of organosilicon compounds. This family of compounds has been studied extensively in the scientific community and has been found to possess a variety of useful properties.

Scientific Research Applications

  • Potential in Treating Hypertension and Other Conditions : Extracts from the calyx of Hibiscus sabdariffa, which contain Calyxin H, have been noted for their anti-hypertensive, hypotensive, and negative chronotropic effects. These extracts can reduce blood pressure and heart rate in both hypertensive and normotensive rats (Mojiminiyi et al., 2007). Furthermore, these extracts have applications in treating liver dysfunctions and diabetes, and have potential in food and industrial applications (Salem et al., 2021).

  • Cancer Treatment Potential : this compound has been identified as an inhibitor of LSD1, suggesting its potential as a herbal drug for cancer treatment. This is supported by research indicating the antiproliferative activities of this compound against various cancer cell lines (Panda et al., 2017).

  • Hepatoprotective and Antiproliferative Activities : this compound, found in Alpinia blepharocalyx seeds, exhibits hepatoprotective and antiproliferative activities (Kadota et al., 2003).

  • Traditional Uses in Europe : Historically, this compound has been used in Europe for the relief of amenorrhea and dysmenorrhea (Frerichs et al., 1891).

  • Application in Agriculture : In agriculture, specifically in the postharvest treatment of citrus fruits, HF-Calibra® containing this compound significantly reduced calyx alterations induced by degreening treatment, thus maintaining fruit quality (Sdiri et al., 2013).

  • Synthesis and Structural Studies : The synthesis of this compound has been achieved through chemical reactions like tandem Prins cyclization and Friedel-Crafts reaction, indicating its feasibility for laboratory synthesis and study (Tian et al., 2006).

Mechanism of Action

Target of Action

Calyxin H is a unique diarylheptanoid that has been found to interact with several targets. It has been shown to increase the expression of Heat Shock Factor 1 (HSF1) , suggesting a potential application as a Heat Shock Protein (HSP) inducer . Additionally, this compound has been found to have a binding affinity for Lysine Specific Demethylase 1 (LSD1) , a protein involved in the regulation of gene expression.

Mode of Action

The mode of action of this compound involves its interaction with its targets and the subsequent changes that result from this interaction. For instance, by increasing the expression of HSF1, this compound can induce the production of HSPs . These proteins play a crucial role in protecting cells from stress. In the case of LSD1, this compound’s binding can potentially affect the enzyme’s activity, thereby influencing gene expression .

Biochemical Pathways

This compound’s effects on HSF1 suggest that it may impact the Heat Shock Response pathway , a critical cellular defense mechanism against various stress conditions. By inducing HSPs, this compound can help maintain protein homeostasis and promote cell survival under stress . Its interaction with LSD1 also implies a role in the Histone Modification pathway , which is crucial for regulating gene expression.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. Its induction of HSPs can help protect cells from stress and potentially prevent protein misfolding and aggregation . By interacting with LSD1, this compound may also influence gene expression, potentially affecting various cellular processes .

Safety and Hazards

For safety and hazards information, you may refer to the Material Safety Data Sheet (MSDS) of Calyxin H .

Future Directions

Future research directions for Calyxin H could involve exploring its potential as a heat shock protein (HSP) inducer . Additionally, the application of high-throughput experimentation-based machine learning to virtual reaction screening could be a promising approach for future research .

Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34O7/c1-42-32-22-31(40)33(35(41)34(32)30(39)21-13-24-11-17-27(37)18-12-24)29(25-14-19-28(38)20-15-25)9-5-8-26(36)16-10-23-6-3-2-4-7-23/h2-7,9,11-15,17-22,26,29,36-38,40-41H,8,10,16H2,1H3/b9-5+,21-13+/t26-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHJUBYCOAJPQW-ZMWVNLCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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